molecular formula C12H13N5O B14585988 N-Ethyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea CAS No. 61310-08-5

N-Ethyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea

Cat. No.: B14585988
CAS No.: 61310-08-5
M. Wt: 243.26 g/mol
InChI Key: ATGVVYDHVDFRIG-UHFFFAOYSA-N
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Description

Urea, N-ethyl-N’-[2-(4-pyridinyl)-4-pyrimidinyl]- is a complex organic compound characterized by its unique structure, which includes a urea derivative, a pyridine ring, and a pyrimidine ring. This compound is of significant interest due to its diverse chemical and biological properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-substituted ureas, including Urea, N-ethyl-N’-[2-(4-pyridinyl)-4-pyrimidinyl]-, can be achieved through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water, which is a catalyst-free and scalable method . This method is environmentally friendly and avoids the use of organic co-solvents. Another method involves the reaction of isocyanates or carbamoyl chlorides with ammonia, although this approach is less environmentally friendly due to the use of phosgene .

Industrial Production Methods

Industrial production of N-substituted ureas often focuses on resource-efficient and environmentally friendly processes. The use of palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate allows for the synthesis of unsymmetrical N,N’-di- and N,N,N’-trisubstituted ureas in one pot . This method is tolerant of a wide range of functional groups and is suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Urea, N-ethyl-N’-[2-(4-pyridinyl)-4-pyrimidinyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly occurring in aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile or electrophile used.

Scientific Research Applications

Urea, N-ethyl-N’-[2-(4-pyridinyl)-4-pyrimidinyl]- has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of Urea, N-ethyl-N’-[2-(4-pyridinyl)-4-pyrimidinyl]- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Urea, N-ethyl-N’-[2-(4-pyridinyl)-4-pyrimidinyl]- include other N-substituted ureas and thioureas, such as:

Uniqueness

What sets Urea, N-ethyl-N’-[2-(4-pyridinyl)-4-pyrimidinyl]- apart from similar compounds is its specific combination of a pyridine ring and a pyrimidine ring, which imparts unique chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

CAS No.

61310-08-5

Molecular Formula

C12H13N5O

Molecular Weight

243.26 g/mol

IUPAC Name

1-ethyl-3-(2-pyridin-4-ylpyrimidin-4-yl)urea

InChI

InChI=1S/C12H13N5O/c1-2-14-12(18)17-10-5-8-15-11(16-10)9-3-6-13-7-4-9/h3-8H,2H2,1H3,(H2,14,15,16,17,18)

InChI Key

ATGVVYDHVDFRIG-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC1=NC(=NC=C1)C2=CC=NC=C2

Origin of Product

United States

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